2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
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Properties
IUPAC Name |
2-[4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-17-5-7-18(8-6-17)19-16-24-28-21(15-20(23(2,3)4)25-22(19)28)27-11-9-26(10-12-27)13-14-29/h5-8,15-16,29H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLAIWCAEOIYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CCO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.52 g/mol. The structure includes a piperazine ring, a pyrazolo[1,5-a]pyrimidine moiety, and a tert-butyl group that contributes to its lipophilicity.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific kinases involved in cell signaling pathways. For instance, they may inhibit receptor tyrosine kinases (RTKs) which are crucial in cancer proliferation.
- Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents.
Anticancer Activity
A study evaluating the anticancer potential of related pyrazolo compounds found that several exhibited significant inhibitory effects on cancer cell lines. For example:
- IC50 Values : Compounds showed IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, demonstrating potent activity .
Antimicrobial Activity
In terms of antimicrobial efficacy:
- Anti-Tubercular Properties : The compound was part of a series evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, five compounds from the study displayed IC90 values between 3.73 and 4.00 μM .
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives found that the compound significantly inhibited cell proliferation in various cancer models. The study utilized both in vitro assays and in vivo models to confirm its efficacy.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.35 | MCF-7 (Breast Cancer) |
| Compound B | 2.18 | A549 (Lung Cancer) |
| Compound C | 4.00 | HeLa (Cervical Cancer) |
Case Study 2: Antimicrobial Efficacy
In another investigation into the anti-tubercular properties:
- The compound was tested alongside other derivatives for activity against Mycobacterium tuberculosis. The results indicated that it could be a viable candidate for further development as an anti-tubercular agent.
| Compound | IC90 (μM) | Activity |
|---|---|---|
| Compound D | 3.73 | Active |
| Compound E | 4.00 | Active |
| Compound F | 40.32 | Moderate |
Preparation Methods
Alkylation with Ethylene Oxide
- Reaction Conditions : Treating the piperazine intermediate with ethylene oxide in ethanol at 0–5°C, followed by gradual warming to room temperature over 12 hours.
- Challenges : Over-alkylation to form bis-(2-hydroxyethyl)piperazine derivatives necessitates careful stoichiometric control (ethylene oxide:piperazine = 1:1.1 molar ratio).
Reductive Amination
- Alternative Pathway : Condensation of piperazine with glycolaldehyde followed by sodium borohydride (NaBH₄) reduction in methanol achieves the ethanol side chain (Yield: 48–53%).
Process Optimization and Catalytic Innovations
Patent CN1962649A and CN104803923A provide critical insights into catalytic systems applicable to this synthesis:
| Parameter | SNAr Method | Buchwald-Hartwig |
|---|---|---|
| Catalyst | None | Pd₂(dba)₃/Xantphos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Temperature | 80°C | 110°C |
| Yield | 55–62% | 70–75% |
| Byproducts | Di-substituted piperazine | Homocoupling artifacts |
Key findings:
Q & A
Q. What protocols ensure safe handling and disposal of pyrazolo[1,5-a]pyrimidine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
